Cas no 2171425-03-7 (5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)

5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid structure
2171425-03-7 structure
Product name:5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid
CAS No:2171425-03-7
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:5888449
PubChem ID:165486446

5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • 5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid
    • EN300-1508424
    • 2171425-03-7
    • 5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
    • インチ: 1S/C27H32N2O5/c1-17(7-6-12-25(30)31)28-26(32)24(15-18-13-14-18)29-27(33)34-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,17-18,23-24H,6-7,12-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17?,24-/m0/s1
    • InChIKey: VVMSVRCPBVJBEX-UCSBTNPJSA-N
    • SMILES: O=C([C@H](CC1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)CCCC(=O)O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 702
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 105Ų

5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1508424-100mg
5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2171425-03-7
100mg
$2963.0 2023-09-27
Enamine
EN300-1508424-500mg
5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2171425-03-7
500mg
$3233.0 2023-09-27
Enamine
EN300-1508424-5000mg
5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2171425-03-7
5000mg
$9769.0 2023-09-27
Enamine
EN300-1508424-250mg
5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2171425-03-7
250mg
$3099.0 2023-09-27
Enamine
EN300-1508424-1.0g
5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2171425-03-7
1g
$0.0 2023-06-06
Enamine
EN300-1508424-50mg
5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2171425-03-7
50mg
$2829.0 2023-09-27
Enamine
EN300-1508424-2500mg
5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2171425-03-7
2500mg
$6602.0 2023-09-27
Enamine
EN300-1508424-1000mg
5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2171425-03-7
1000mg
$3368.0 2023-09-27
Enamine
EN300-1508424-10000mg
5-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
2171425-03-7
10000mg
$14487.0 2023-09-27

5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid 関連文献

5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acidに関する追加情報

Introduction to 5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid (CAS No. 2171425-03-7)

5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid, identified by the chemical identifier CAS No. 2171425-03-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit promising properties for drug development, particularly in the realm of targeted therapies and molecular recognition.

The molecular structure of 5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid is characterized by a chiral center at the (2S) position, which contributes to its stereoselective properties. The presence of a cyclopropyl group and an amide moiety further enhances its structural complexity, making it a candidate for various biochemical interactions. The compound also features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis and drug development to safeguard reactive functional groups during chemical modifications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of this compound with biological targets. Studies suggest that the fluorenylmethoxycarbonyl moiety may facilitate stable binding to proteins, while the cyclopropyl group could enhance binding affinity through steric hindrance. These features make 5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid a valuable scaffold for designing novel therapeutic agents.

In the context of drug discovery, the amide linkage in this compound provides a versatile platform for further derivatization, allowing chemists to modify its pharmacokinetic and pharmacodynamic properties. The hexanoic acid tail, on the other hand, could serve as a linker to connect this molecule with other pharmacophores, enhancing its potential as a prodrug or a component of drug cocktails.

Current research in medicinal chemistry has highlighted the importance of chirality in drug design, as enantiomers of a molecule can exhibit vastly different biological activities. The (2S) configuration of 5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid is particularly noteworthy, as it may confer specific biological effects that are not observed with its enantiomer. This has prompted investigations into asymmetric synthesis methods to produce enantiomerically pure forms of this compound for further pharmacological evaluation.

The use of advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry has been instrumental in elucidating the structure and conformational dynamics of this compound. These studies have revealed insights into how the various functional groups interact with each other and with potential biological targets, providing a foundation for rational drug design.

Moreover, computational studies have suggested that 5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid may exhibit favorable solubility and metabolic stability, making it an attractive candidate for oral administration. These properties are critical for developing drugs that can be easily administered and absorbed by patients.

In conclusion, 5-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid (CAS No. 2171425-03-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an intriguing molecule for designing novel therapeutic agents. As research in this field continues to evolve, compounds like this one are likely to play a crucial role in the development of next-generation drugs.

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